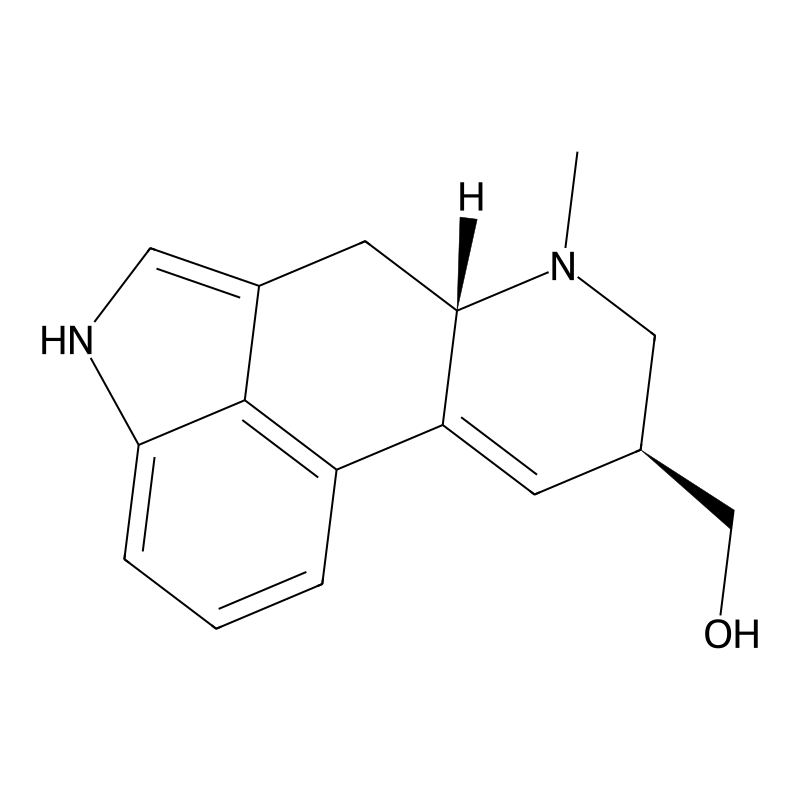

Lysergol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lysergol (CAS 602-85-7) is a clavine-type ergot alkaloid characterized by a rigid ergoline skeleton featuring a beta-hydroxymethyl substituent at the C-8 position . In industrial chemical procurement and pharmaceutical development, it is primarily valued as a highly efficient, direct-acting precursor for semi-synthetic ergoloid vasodilators (such as nicergoline) and as a potent natural bioenhancer [1]. Unlike strictly regulated hallucinogenic ergot derivatives, Lysergol is non-hallucinogenic and is prioritized for its structural readiness in esterification reactions, as well as its validated ability to inhibit P-glycoprotein (P-gp) efflux pumps, thereby amplifying the bioavailability of co-administered active pharmaceutical ingredients (APIs) [2].

Attempting to substitute Lysergol with closely related ergot alkaloids—such as Lysergic Acid—introduces critical inefficiencies in industrial synthesis. While Lysergic Acid is a ubiquitous ergoline precursor, it lacks the pre-formed C-8 hydroxymethyl group (necessitating an additional reduction step) and is highly prone to yield-destroying C-8 epimerization into isolysergic acid during downstream processing [1]. Furthermore, in formulation applications, substituting Lysergol with generic bioenhancers like Piperine can fail to achieve the specific P-glycoprotein (P-gp) efflux inhibition profile required for certain antimicrobial or botanical APIs, leading to unpredictable pharmacokinetics and sub-optimal target tissue absorption [2].

Direct Esterification Readiness and C-8 Stereochemical Stability vs. Lysergic Acid

In the industrial synthesis of nicergoline, Lysergol offers a distinct structural advantage over the traditional precursor, Lysergic Acid. Because Lysergol already possesses a C-8 hydroxymethyl group, it bypasses the need for carboxylic acid reduction [1]. Furthermore, unlike lysergic acid, Lysergol does not undergo spontaneous isomerization at the C-8 position during processing. When subjected to photomethoxylation in methanol-sulfuric acid, Lysergol yields the critical intermediate 10α-methoxy-lumilysergol with >90% stereoselectivity, ensuring high-yield downstream esterification [1].

| Evidence Dimension | C-8 stereochemical stability and synthetic step reduction |

| Target Compound Data | Lysergol: Pre-formed hydroxymethyl group; stable at C-8; >90% stereoselective yield of 10α-methoxy derivative. |

| Comparator Or Baseline | Lysergic Acid: Requires reduction step; prone to C-8 epimerization (forming isolysergic acid). |

| Quantified Difference | Eliminates 1 synthetic reduction step and prevents C-8 epimerization-related yield losses. |

| Conditions | Industrial nicergoline synthesis (photomethoxylation followed by esterification). |

Procuring Lysergol directly reduces synthetic steps and eliminates stereochemical yield losses in the commercial production of nicergoline and other ergoloid medicines.

Antimicrobial Bioavailability Augmentation vs. Unformulated Baseline

Lysergol functions as a highly potent natural bioenhancer by inhibiting P-glycoprotein (P-gp) mediated efflux and enhancing membrane permeability. In comparative assays, the addition of just 10 μg/mL of Lysergol to rifampicin formulations increased the antibiotic's bioavailability by 6 to 12-fold compared to the unformulated baseline[1]. This absorption amplification allows for a dramatic reduction in the required therapeutic dose of the active pharmaceutical ingredient (API) without sacrificing efficacy [1].

| Evidence Dimension | Rifampicin bioavailability enhancement |

| Target Compound Data | Lysergol (10 μg/mL): 6 to 12-fold increase in rifampicin bioavailability. |

| Comparator Or Baseline | Baseline (Rifampicin alone): 1x bioavailability. |

| Quantified Difference | 600% to 1200% increase in target API absorption. |

| Conditions | In vitro / In vivo antimicrobial absorption models. |

Enables pharmaceutical formulators to reduce antibiotic API loading, lowering production costs and mitigating dose-dependent side effects or resistance.

In Vivo Cmax Amplification of Poorly Soluble Botanical APIs

Beyond antibiotics, Lysergol demonstrates significant utility in enhancing the absorption of poorly water-soluble botanical APIs. When co-administered in vivo at a dosage of 20 mg/kg body weight alongside berberine, Lysergol increased the maximum serum concentration (Cmax) of berberine from a baseline of 119 ng/mL to 191 ng/mL [1]. This represents a ~60% increase in peak plasma concentration, validating its role as an effective absorption-enhancing excipient in complex formulations[1].

| Evidence Dimension | Maximum plasma concentration (Cmax) of co-administered Berberine |

| Target Compound Data | Lysergol (20 mg/kg) + Berberine: Cmax = 191 ng/mL. |

| Comparator Or Baseline | Berberine alone: Cmax = 119 ng/mL. |

| Quantified Difference | ~60% increase in Cmax. |

| Conditions | In vivo pharmacokinetic study (Sprague Dawley rats). |

Provides a quantifiable justification for selecting Lysergol as a specialized excipient to salvage the viability of poorly bioavailable drug candidates.

5-HT1A Receptor Binding Affinity vs. Standard Assay Baselines

As a clavine alkaloid, Lysergol exhibits potent and specific interactions with serotonergic G protein-coupled receptors, which is critical for its use as a pharmacological reference standard. Quantitative binding assays reveal that Lysergol yields 98.20% binding inhibition against the 5-HT1A receptor at a 10 μM concentration, with a highly potent inhibition constant (Ki) of 2.3 nM[1]. This demonstrates a high-affinity interaction that makes it a reliable scaffold or benchmark in serotonergic neuropsychiatric drug design [1].

| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |

| Target Compound Data | Lysergol: Ki = 2.3 nM; 98.20% inhibition at 10 μM. |

| Comparator Or Baseline | Standard assay baseline (0% inhibition). |

| Quantified Difference | Low-nanomolar binding affinity (2.3 nM). |

| Conditions | In vitro 5-HT1A receptor binding assay. |

Confirms the compound's purity and structural integrity for use as a high-fidelity reference material in serotonergic receptor screening and CNS drug development.

Commercial Synthesis of Nicergoline

Directly leveraging its C-8 stereochemical stability and pre-formed hydroxymethyl group, Lysergol is the preferred starting material for industrial photomethoxylation and subsequent esterification with 5-bromonicotinoyl chloride to produce the vasodilator nicergoline [1].

Bioenhancer Excipient in Antimicrobial Formulations

Based on its ability to increase rifampicin bioavailability by up to 12-fold, Lysergol is procured as a specialized excipient to lower the required dosage of antimicrobial APIs, thereby reducing costs and mitigating antibiotic resistance risks [2].

Pharmacokinetic Modulator for Botanical APIs

Utilizing its P-gp efflux inhibition properties, Lysergol is applied in the formulation of poorly soluble compounds (such as berberine or silymarin) to significantly amplify their maximum plasma concentration (Cmax) and overall therapeutic viability [2].

Reference Standard in Serotonergic Drug Discovery

Given its low-nanomolar affinity (Ki = 2.3 nM) for the 5-HT1A receptor, high-purity Lysergol is utilized as a reliable reference standard and structural scaffold in in vitro binding assays for neuropsychiatric drug development [3].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Dates

2: Milde B, Pawliczek M, Jones PG, Werz DB. Enantioselective Total Synthesis of (+)-Lysergol: A Formal anti-Carbopalladation/Heck Cascade as the Key Step. Org Lett. 2017 Apr 7;19(7):1914-1917. doi: 10.1021/acs.orglett.7b00675. Epub 2017 Mar 30. PubMed PMID: 28357872.

3: Yuan H, Guo Z, Luo T. Synthesis of (+)-Lysergol and Its Analogues To Assess Serotonin Receptor Activity. Org Lett. 2017 Feb 3;19(3):624-627. doi: 10.1021/acs.orglett.6b03779. Epub 2017 Jan 20. PubMed PMID: 28106398.

4: Paulke A, Kremer C, Wunder C, Wurglics M, Schubert-Zsilavecz M, Toennes SW. Studies on the alkaloid composition of the Hawaiian Baby Woodrose Argyreia nervosa, a common legal high. Forensic Sci Int. 2015 Apr;249:281-93. doi: 10.1016/j.forsciint.2015.02.011. Epub 2015 Feb 19. PubMed PMID: 25747328.

5: Smirnov VM, Sveshnikov DS, Myasnikov IL, Kuznetsova TE, Samko YN. [Evidences of Existence of Serotoninergic Nerves, Enhancing Duodenal Motility]. Vestn Ross Akad Med Nauk. 2015;(6):718-26. Review. Russian. PubMed PMID: 27093800.

6: Mace WJ, Lunn KL, Kaur N, Lloyd-West CM. Variation in the expression of ergot alkaloids between individual tillers of perennial ryegrass. Front Chem. 2014 Nov 24;2:107. doi: 10.3389/fchem.2014.00107. eCollection 2014. PubMed PMID: 25505785; PubMed Central PMCID: PMC4241844.

7: Paulke A, Kremer C, Wunder C, Wurglics M, Schubert-Zsilavecz M, Toennes SW. Identification of legal highs--ergot alkaloid patterns in two Argyreia nervosa products. Forensic Sci Int. 2014 Sep;242:62-71. doi: 10.1016/j.forsciint.2014.06.025. Epub 2014 Jun 30. PubMed PMID: 25036782.

8: Ajazuddin, Alexander A, Qureshi A, Kumari L, Vaishnav P, Sharma M, Saraf S, Saraf S. Role of herbal bioactives as a potential bioavailability enhancer for Active Pharmaceutical Ingredients. Fitoterapia. 2014 Sep;97:1-14. doi: 10.1016/j.fitote.2014.05.005. Epub 2014 May 23. Review. PubMed PMID: 24862064.

9: Pesqueira A, Harmon DL, Branco AF, Klotz JL. Bovine lateral saphenous veins exposed to ergopeptine alkaloids do not relax. J Anim Sci. 2014 Mar;92(3):1213-8. doi: 10.2527/jas.2013-7142. Epub 2014 Feb 3. PubMed PMID: 24492541.

10: Luo M, Wang XS, Roth BL, Golbraikh A, Tropsha A. Application of quantitative structure-activity relationship models of 5-HT1A receptor binding to virtual screening identifies novel and potent 5-HT1A ligands. J Chem Inf Model. 2014 Feb 24;54(2):634-47. doi: 10.1021/ci400460q. Epub 2014 Feb 12. PubMed PMID: 24410373; PubMed Central PMCID: PMC3985444.

11: Maurya A, Dwivedi GR, Darokar MP, Srivastava SK. Antibacterial and synergy of clavine alkaloid lysergol and its derivatives against nalidixic acid-resistant Escherichia coli. Chem Biol Drug Des. 2013 Apr;81(4):484-90. doi: 10.1111/cbdd.12103. Epub 2013 Mar 21. PubMed PMID: 23290001.

12: Fallarero A, Pohjanoksa K, Wissel G, Parkkisenniemi-Kinnunen UM, Xhaard H, Scheinin M, Vuorela P. High-throughput screening with a miniaturized radioligand competition assay identifies new modulators of human α2-adrenoceptors. Eur J Pharm Sci. 2012 Dec 18;47(5):941-51. doi: 10.1016/j.ejps.2012.08.021. Epub 2012 Sep 12. PubMed PMID: 22982401.

13: Sveshnikov DS, Smirnov VM, Myasnikov IL, Kuchuk AV. Study of the nature of sympathetic trunk nerve fibers enhancing gastric motility. Bull Exp Biol Med. 2012 Jan;152(3):283-5. PubMed PMID: 22803066.

14: Merkel S, Köppen R, Koch M, Emmerling F, Nehls I. Lysergol monohydrate. Acta Crystallogr Sect E Struct Rep Online. 2012 Feb 1;68(Pt 2):o523. doi: 10.1107/S1600536812002632. Epub 2012 Jan 25. PubMed PMID: 22347120; PubMed Central PMCID: PMC3275264.

15: Patil S, Dash RP, Anandjiwala S, Nivsarkar M. Simultaneous quantification of berberine and lysergol by HPLC-UV: evidence that lysergol enhances the oral bioavailability of berberine in rats. Biomed Chromatogr. 2012 Oct;26(10):1170-5. doi: 10.1002/bmc.2674. Epub 2011 Dec 30. PubMed PMID: 22213237.

16: Maurya A, Verma RK, Srivastava SK. Quantitative determination of bioactive alkaloids lysergol and chanoclavine in Ipomoea muricata by reversed-phase high-performance liquid chromatography. Biomed Chromatogr. 2012 Sep;26(9):1096-100. doi: 10.1002/bmc.1753. Epub 2011 Nov 25. PubMed PMID: 22120837.

17: Gooneratne SR, Scannell M, Wellby M, Fletcher L. Changes in concentrations of lysergol in urine and prolactin in plasma, rectal temperature and respiration rate in sheep selected for resistance or susceptibility to ryegrass staggers and fed ergovaline. N Z Vet J. 2011 Sep;59(5):233-8. doi: 10.1080/00480169.2011.601538. PubMed PMID: 21851300.

18: Inuki S, Iwata A, Oishi S, Fujii N, Ohno H. Enantioselective total synthesis of (+)-lysergic acid, (+)-lysergol, and (+)-isolysergol by palladium-catalyzed domino cyclization of allenes bearing amino and bromoindolyl groups. J Org Chem. 2011 Apr 1;76(7):2072-83. doi: 10.1021/jo102388e. Epub 2011 Mar 1. PubMed PMID: 21361331.

19: Deck JA, Martin SF. Enantioselective synthesis of (+)-isolysergol via ring-closing metathesis. Org Lett. 2010 Jun 4;12(11):2610-3. doi: 10.1021/ol100819f. PubMed PMID: 20462232; PubMed Central PMCID: PMC2879020.

20: Maurya A, Srivastava SK. Large-scale separation of clavine alkaloids from Ipomoea muricata by pH-zone-refining centrifugal partition chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Jun 15;877(18-19):1732-6. doi: 10.1016/j.jchromb.2009.04.036. Epub 2009 May 3. PubMed PMID: 19467935.

Explore Compound Types

C7H6N2O4

C7H6N2O4